Zinc bis[butylbenzoate]
Description
Historical Trajectory and Evolution of Research on Zinc Carboxylates
The study of zinc carboxylates, the family of compounds to which Zinc bis[butylbenzoate] belongs, has a rich history. Initially, research into these compounds was closely linked to their application in the degradation of oil paintings. ontosight.ai Zinc carboxylates, often referred to as zinc soaps, were identified as products of reactions between the zinc white (ZnO) pigment and fatty acids present in the oil binder. ontosight.ai This interaction leads to various forms of paint degradation, including increased brittleness and the formation of protrusions. ontosight.ai
Over time, the focus of research has evolved from solely understanding their detrimental effects in art conservation to exploring their potential in various applications. This shift was driven by a deeper understanding of their molecular structures and reactivity. Researchers began to investigate the diverse coordination modes of zinc carboxylates and their ability to form coordination polymers with unique properties. ontosight.ai This evolution has paved the way for the investigation of specific zinc carboxylates, such as Zinc bis[butylbenzoate], in more advanced applications.
Strategic Position and Research Significance of Zinc bis[butylbenzoate] in Coordination Chemistry and Materials Science
In the realm of coordination chemistry, Zinc bis(4-tert-butylbenzoate) is significant due to the versatile coordination behavior of the zinc ion and the nature of the p-tert-butylbenzoate ligand. ontosight.ai The zinc ion (Zn2+) can adopt various coordination geometries, leading to the formation of diverse and complex structures, including mononuclear and polynuclear compounds. ontosight.airesearchgate.net The bulky tert-butyl group on the benzoate (B1203000) ligand can influence the steric environment around the metal center, impacting the resulting architecture and properties of the coordination compound. ontosight.ai
The research into Zinc bis(4-tert-butylbenzoate) and related complexes is driven by their potential applications in materials science. These compounds serve as precursors or key components in the development of new materials with tailored properties. For instance, they are investigated for their role in creating metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for their potential uses in catalysis, and as additives to enhance the properties of polymers. nanotrun.com Specifically, Zinc p-tert-butylbenzoate has been explored as a heat stabilizer for PVC, improving its thermal stability and lifespan. nanotrun.comchinachemnet.com It is also used to enhance the weather resistance and durability of coatings and paints. nanotrun.com
Scope and Academic Objectives of Fundamental Inquiry into Zinc bis[butylbenzoate]
The fundamental academic inquiry into Zinc bis(4-tert-butylbenzoate) is multifaceted, with several key objectives:
Synthesis and Structural Characterization: A primary goal is to develop and refine synthetic methodologies to produce Zinc bis(4-tert-butylbenzoate) and its derivatives with high purity and yield. This includes exploring different reaction conditions and solvent systems. vulcanchem.com A significant part of this research involves the detailed characterization of their molecular and crystal structures using techniques like X-ray diffraction. researchgate.net Understanding the precise arrangement of atoms is crucial for correlating structure with properties.
Elucidation of Properties: Researchers are focused on comprehensively determining the chemical and physical properties of these compounds. This includes establishing accurate data for melting points, boiling points, solubility, and thermal stability. chemindex.comchemsrc.com
Exploration of Applications: A major driver of research is the exploration of potential applications. In materials science, this involves investigating the efficacy of Zinc p-tert-butylbenzoate as a stabilizer for polymers like PVC, and as a performance-enhancing additive in coatings. nanotrun.com In coordination chemistry, the objective is to utilize it as a building block for novel coordination polymers and MOFs with specific functionalities.
The following data tables provide a summary of the key properties and identifiers for Zinc bis(4-tert-butylbenzoate).
Table 1: Chemical and Physical Properties of Zinc bis(4-tert-butylbenzoate)
| Property | Value |
|---|---|
| Molecular Formula | C22H26O4Zn |
| Molecular Weight | 419.83 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | Not available |
| Boiling Point | 283.3°C at 760 mmHg |
| Flash Point | 134.9°C |
Data sourced from ChemIndex chemindex.com and TRUNNANO nanotrun.com
Table 2: Identifiers for Zinc bis(4-tert-butylbenzoate)
| Identifier | Value |
|---|---|
| CAS Number | 4980-54-5 |
| EINECS | 225-628-4 |
| PubChem CID | 78676 |
| EPA CompTox | DTXSID9063661 |
Data sourced from GSRS nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Zinc bis[butylbenzoate] |
| Zinc bis(4-tert-butylbenzoate) |
| Zinc p-tert-butylbenzoate |
| Zinc carboxylates |
| Zinc white (ZnO) |
| Fatty acids |
| Metal-organic frameworks (MOFs) |
| Polyvinyl chloride (PVC) |
| Benzoate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56507-10-9 |
|---|---|
Molecular Formula |
C22H26O4Zn |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
zinc;2-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
YCJZPPOCCOJUGU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Zinc Bis Butylbenzoate
Precursor Engineering and Ligand Functionalization for Butylbenzoate Derivatives
The properties of Zinc bis[butylbenzoate] are intrinsically linked to the structure of its butylbenzoate ligands. Precursor engineering allows for the fine-tuning of these properties by modifying the ligand structure. The synthesis of n-butyl benzoate (B1203000), a common precursor, is typically achieved through the esterification of benzoic acid with n-butyl alcohol in the presence of a solid acid catalyst. google.com
Key parameters in the synthesis of butylbenzoate derivatives that can be manipulated include:
Isomeric variations of the butyl group: Utilizing different isomers of butanol (n-butanol, isobutanol, sec-butanol, and tert-butanol) leads to the formation of corresponding butylbenzoate esters with distinct steric and electronic properties.
Functionalization of the benzoate ring: Introducing various functional groups onto the aromatic ring of benzoic acid prior to esterification can significantly alter the coordination behavior and reactivity of the resulting ligand.
A representative reaction for the synthesis of n-butyl benzoate is as follows:
C₆H₅COOH + C₄H₉OH ⇌ C₆H₅COOC₄H₉ + H₂O
This reaction is typically carried out at temperatures between 100°C and 160°C. google.com The choice of catalyst and reaction conditions can influence the yield and purity of the final product.
Direct Synthesis Protocols for Zinc bis[butylbenzoate] Coordination Compounds
Direct synthesis methods offer a straightforward approach to the preparation of Zinc bis[butylbenzoate]. These methods can be broadly categorized into solution-phase routes and solvent-free approaches.
Solution-Phase Synthetic Routes and Solvent Systems
Solution-phase synthesis is a widely employed method for producing zinc carboxylates. nih.govsemanticscholar.org A common approach involves the reaction of a zinc salt with a benzoate salt in an aqueous medium. For instance, Zinc benzoate can be synthesized by reacting sodium benzoate with zinc chloride in water at elevated temperatures (60-70°C). chemicalbook.comchemicalbook.com
The general reaction is:
2C₆H₅COONa(aq) + ZnCl₂(aq) → Zn(C₆H₅COO)₂(s) + 2NaCl(aq)
A patent describes a method for synthesizing zinc benzoate by first dissolving benzoic acid in a mixed solvent system composed of ethylene (B1197577) glycol butyl ether, ethanol (B145695), and water, followed by the addition of zinc oxide or zinc hydroxide. google.com This approach avoids the generation of salt-containing wastewater, and the solvent can be recycled. google.com
| Reactants | Solvent | Temperature | Yield |
| Benzoic acid, Zinc oxide/hydroxide | Ethylene glycol butyl ether, ethanol, water | 40-100°C | Not specified |
| Sodium benzoate, Zinc chloride | Water | 60-70°C | 70% |
Mechanochemical and Solvent-Free Approaches to Zinc bis[butylbenzoate]
Mechanochemistry offers an environmentally friendly alternative to traditional solvent-based synthesis. rsc.org This technique involves the use of mechanical force, such as ball milling, to induce chemical reactions in the solid state, often without the need for a solvent. rsc.orgfrontiersin.org
The advantages of mechanochemical synthesis include:
Reduced or eliminated solvent usage. rsc.org
Shorter reaction times. rsc.org
Potential for the formation of novel materials with unique properties. rsc.org
One-pot mechanochemical synthesis of zinc-containing bionanohybrids has been successfully demonstrated by combining a lipase (B570770) solution with solid zinc salts and phosphate (B84403) or bicarbonate salts using a ball-milling approach. rsc.org This highlights the potential of mechanochemistry for the synthesis of complex zinc compounds. The synthesis of various nitroarenes has been achieved through a solvent-free Béchamp reduction using zinc metal and ammonium (B1175870) chloride, showcasing the versatility of this method. rsc.org
Ligand Exchange Reactions and Transmetallation Pathways in Zinc bis[butylbenzoate] Formation
Ligand exchange and transmetallation reactions provide alternative synthetic routes to Zinc bis[butylbenzoate].
Ligand Exchange: In a ligand exchange reaction, the butylbenzoate ligand can displace other ligands coordinated to a zinc center. ijtsrd.comdocbrown.info The formation of the tetraamminezinc(II) ion from the hexaaquazinc(II) ion in the presence of ammonia (B1221849) is a classic example of ligand exchange, where ammonia molecules replace water molecules in the coordination sphere of the zinc ion. docbrown.info A similar principle can be applied to the synthesis of Zinc bis[butylbenzoate] by reacting a suitable zinc complex with a source of butylbenzoate ligands.
Transmetallation: Transmetallation involves the transfer of a ligand from one metal center to another. chemistryviews.org This can be a thermodynamically favorable process. chemistryviews.org For instance, organozinc compounds can be prepared via transmetallation from organolithium or other organometallic species. wikipedia.org A study has shown the transmetallation of a zinc(II) complex to a copper(II) complex by soaking crystals of the zinc complex in a solution containing copper nitrate. nih.gov The reverse of such a process could potentially be used to synthesize Zinc bis[butylbenzoate].
Kinetic and Thermodynamic Control in Optimizing Synthesis of Zinc bis[butylbenzoate]
The yield and purity of Zinc bis[butylbenzoate] are influenced by both kinetic and thermodynamic factors.
Thermodynamic Considerations: The stability of the final product is a key thermodynamic factor. The formation of zinc carboxylates is often a thermodynamically driven process. udel.edu The choice of solvent can influence the thermodynamics of the reaction by affecting the solvation of reactants and products. nih.gov
Kinetic Control: Reaction kinetics can be controlled by adjusting parameters such as temperature, concentration of reactants, and the presence of catalysts. nih.gov For example, in the solution-phase synthesis of zinc benzoate, the reaction is typically heated to increase the rate of reaction. chemicalbook.com The rate of zinc carboxylate formation in oil paints has been shown to be dependent on relative humidity. acs.org
A study on zinc-based aqueous batteries highlights the importance of balancing thermodynamics and kinetics for stable performance. nih.gov This principle is also applicable to the synthesis of zinc compounds, where controlling both aspects is crucial for achieving high yields of the desired product.
Green Chemistry Principles and Sustainable Practices in Zinc bis[butylbenzoate] Synthesis
Applying green chemistry principles to the synthesis of Zinc bis[butylbenzoate] is crucial for minimizing environmental impact.
Key green chemistry principles applicable to this synthesis include:
Use of renewable feedstocks: Utilizing bio-based sources for benzoic acid and butanol can reduce reliance on fossil fuels.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of safer solvents and reagents: Replacing hazardous solvents with greener alternatives like water or ethanol, or employing solvent-free methods like mechanochemistry. mdpi.comnih.govmdpi.com Plant extracts have been used in the green synthesis of zinc oxide nanoparticles, acting as reducing and capping agents. mdpi.comnih.gov
Energy efficiency: Employing methods like mechanochemistry that can reduce reaction times and energy consumption. rsc.org
The solvent-based method for zinc benzoate synthesis using a recyclable mixed solvent system is an example of a step towards a more sustainable process. google.com
| Green Chemistry Principle | Application in Zinc bis[butylbenzoate] Synthesis |
| Safer Solvents | Use of water or ethanol in solution-phase synthesis. mdpi.comnih.gov |
| Energy Efficiency | Mechanochemical synthesis to reduce reaction times. rsc.org |
| Waste Prevention | Recyclable solvent systems to avoid salt-containing wastewater. google.com |
| Renewable Feedstocks | Potential use of bio-derived benzoic acid and butanol. |
Elucidation of Structure and Bonding in Zinc Bis Butylbenzoate Through Advanced Spectroscopic and Analytical Techniques
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis of Zinc bis[butylbenzoate]
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool for probing the bonding environment and molecular structure of coordination compounds. These techniques measure the vibrational energies of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.
Fourier Transform Infrared (FT-IR) spectroscopy is particularly adept at characterizing the coordination mode of carboxylate ligands to a metal center. The key diagnostic markers are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation between these two bands, denoted as Δν [Δν = νas(COO⁻) - νs(COO⁻)], provides significant insight into the metal-carboxylate interaction. researchgate.net
Several coordination modes are possible for carboxylate ligands, including monodentate, bidentate chelating, and bidentate bridging (syn-syn or syn-anti). nih.govresearchgate.net In Zinc bis[butylbenzoate], the butylbenzoate ligand coordinates to the zinc(II) center through its carboxylate group. Studies on various zinc carboxylates have established a strong correlation between the Δν value and the coordination geometry. nih.govnih.gov
Monodentate Coordination : In this mode, one oxygen atom of the carboxylate group is coordinated to the metal center, while the other is uncoordinated. This leads to a larger separation value (Δν), typically greater than 200 cm⁻¹, as the two C-O bonds become less equivalent, approaching the vibrational characteristics of a C=O double bond and a C-O single bond. researchgate.net911metallurgist.com
Bidentate Chelating Coordination : Here, both oxygen atoms of the same carboxylate ligand bind to the same metal ion. This results in a smaller Δν value, often less than that of the ionic salt, due to the geometric constraints of the four-membered chelate ring.
Bidentate Bridging Coordination : In this arrangement, the carboxylate group bridges two different metal centers. This mode is common in zinc carboxylates and generally exhibits an intermediate Δν value, typically in the range of 140-200 cm⁻¹. nih.gov The syn-anti bridging arrangement is frequently observed in the crystal structures of short-chain zinc carboxylates. nih.gov
For Zinc bis[butylbenzoate], the FT-IR spectrum is expected to show strong absorption bands corresponding to the νas(COO⁻) and νs(COO⁻) vibrations. Based on extensive studies of related zinc carboxylate systems, a bidentate bridging coordination is the most probable arrangement. nih.gov Splitting observed in these vibrational bands can indicate asymmetry in the zinc-oxygen bonds within the coordination sphere. nih.gov Additional bands related to the butyl group (C-H stretching and bending) and the benzoate (B1203000) ring (C=C stretching, C-H bending) will also be present. acs.org
Table 1: Typical FT-IR Frequencies for Carboxylate Coordination Modes in Zinc Complexes
| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
|---|---|---|---|
| Ionic (e.g., Sodium Benzoate) | ~1550 | ~1415 | ~135 |
| Monodentate | >1650 | <1400 | >200 |
| Bidentate Chelating | ~1540 | ~1450 | <100 |
Note: These are approximate ranges and can vary based on the specific ligand and crystal structure.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for assessing the conformational state of the hydrocarbon chains of the butyl group and the phenyl ring of the benzoate ligand. nih.govnih.gov
Conformational analysis of the butyl group can be achieved by examining the C-C stretching and CH₂ twisting/rocking regions of the Raman spectrum. The presence of specific bands can indicate the prevalence of trans versus gauche conformers in the alkyl chain. nih.govsemanticscholar.org Similarly, characteristic ring-breathing modes of the benzoate moiety can provide information about the substitution pattern and electronic environment of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Moiety Characterization within Zinc bis[butylbenzoate]
NMR spectroscopy is an indispensable technique for elucidating the structure of the organic ligands in a coordination complex. nih.gov Since the zinc(II) ion is diamagnetic (d¹⁰ electron configuration), it does not cause paramagnetic broadening, resulting in sharp, well-resolved NMR spectra for the coordinated butylbenzoate ligands. researchgate.net
The ¹H NMR spectrum of Zinc bis[butylbenzoate] will display signals corresponding to the distinct proton environments in the butyl and benzoate portions of the ligand. chegg.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton structure.
Benzoate Protons : The aromatic protons of the benzoate ring typically appear in the downfield region (δ 7.4–8.1 ppm). The protons ortho to the carboxylate group are generally the most deshielded and appear at the lowest field, while the meta and para protons appear at slightly higher fields. chemicalbook.com
Butyl Protons : The protons of the butyl group will show characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are the most deshielded of the alkyl chain (typically around δ 4.3 ppm) due to the electron-withdrawing effect of the oxygen atom. The subsequent methylene groups (-CH₂-CH₂-) appear at intermediate shifts (δ ~1.4–1.8 ppm), and the terminal methyl group (-CH₃) appears at the highest field (δ ~0.9 ppm). chegg.comchegg.com The coupling between adjacent non-equivalent protons will lead to characteristic splitting patterns (e.g., triplets, sextets).
Table 2: Expected ¹H NMR Chemical Shifts (δ) for the Butylbenzoate Ligand
| Proton Assignment | Multiplicity | Approximate Chemical Shift (ppm) |
|---|---|---|
| Aromatic (ortho-H) | Doublet/Multiplet | 8.0 - 8.1 |
| Aromatic (meta/para-H) | Multiplet | 7.4 - 7.6 |
| -O-CH₂ -CH₂-CH₂-CH₃ | Triplet | ~4.3 |
| -O-CH₂-CH₂ -CH₂-CH₃ | Multiplet | ~1.7 |
| -O-CH₂-CH₂-CH₂ -CH₃ | Sextet | ~1.4 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent. illinois.edu
The ¹³C NMR spectrum provides information on the carbon skeleton of the butylbenzoate ligand. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.orgoregonstate.edu
Carbonyl Carbon : The carboxylate carbon (-COO⁻) is highly deshielded and appears at the lowest field, typically in the range of δ 170–185 ppm. libretexts.org Importantly, the precise chemical shift of this carbon has been shown to correlate with the carboxylate binding mode in zinc complexes. Studies have indicated that the chemical shift follows the order: chelating mode > bidentate bridge > monodentate bridge. nih.gov
Aromatic Carbons : The carbons of the benzoate ring appear in the δ 125–150 ppm region. libretexts.orgfiu.edu The ipso-carbon (the one attached to the carboxylate group) is typically found around δ 130-133 ppm, while the other aromatic carbons have distinct shifts based on their position relative to the electron-withdrawing carboxylate group.
Butyl Carbons : The aliphatic carbons of the butyl chain are found in the upfield region (δ 10–70 ppm). The carbon attached to the oxygen (-O-C H₂) is the most deshielded of the group (~δ 65 ppm), followed by the other methylene carbons and the terminal methyl carbon, which is the most shielded. libretexts.orgchemicalbook.com
Table 3: Expected ¹³C NMR Chemical Shifts (δ) for the Butylbenzoate Ligand
| Carbon Assignment | Approximate Chemical Shift (ppm) |
|---|---|
| C =O (Carboxylate) | 170 - 185 |
| Aromatic (ipso-C) | ~132 |
| Aromatic (other C-H, C) | 128 - 145 |
| -O-C H₂- | ~65 |
| -O-CH₂-C H₂- | ~30 |
| -CH₂-C H₂-CH₃ | ~19 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent and coordination mode. illinois.edu
Theoretical and Computational Investigations of Zinc Bis Butylbenzoate
Quantum Chemical Studies of Electronic Structure and Bonding in Zinc bis[butylbenzoate]
Quantum chemical calculations are fundamental in elucidating the electronic environment and bonding characteristics within the Zinc bis[butylbenzoate] molecule.
DFT calculations also provide a detailed picture of the molecular orbitals (HOMO and LUMO). The nature of these frontier orbitals is crucial for understanding the reactivity and potential applications of the complex. For instance, the energy gap between the HOMO and LUMO can be correlated with the compound's stability and its potential use in photocatalysis. mdpi.com In many zinc carboxylate coordination polymers, the luminescence properties are a result of intraligand electronic transitions. mdpi.com
Table 1: Predicted DFT Observables for Zinc bis[butylbenzoate]
| Parameter | Predicted Information |
| Optimized Geometry | Bond lengths (Zn-O), bond angles (O-Zn-O), and dihedral angles defining the ligand conformation. |
| Vibrational Frequencies | Calculated IR and Raman spectra to complement experimental characterization. |
| HOMO/LUMO Energies | Insights into electronic transitions, reactivity, and potential as a semiconductor or photocatalyst. mdpi.com |
| Mulliken/NBO Charges | Distribution of electron density and the nature of the Zn-O bond (ionic vs. covalent character). |
For a more precise determination of electronic properties, ab initio methods, which are based on first principles without empirical parameters, can be utilized. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate descriptions of electron correlation effects. These calculations are particularly valuable for understanding weak intermolecular interactions that are critical for the supramolecular assembly of Zinc bis[butylbenzoate]. For instance, binding energy calculations at the MP2 level have been used to demonstrate the existence of C–(O, F or Cl)⋯π interactions in similar zinc-triazole-carboxylate systems. rsc.org
Molecular Dynamics Simulations of Zinc bis[butylbenzoate] Interactions and Supramolecular Assemblies
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Zinc bis[butylbenzoate] molecules and their aggregation into larger supramolecular structures. By simulating the motion of atoms over time, MD can provide insights into how these molecules interact with each other and with solvent molecules. The formation of supramolecular networks in zinc carboxylate complexes is often driven by hydrogen bonding and π-π stacking interactions. uab.cat The butyl groups and benzene (B151609) rings of the butylbenzoate ligands would play a significant role in these non-covalent interactions, influencing the final crystal packing.
Computational Modeling of Catalytic Mechanisms Involving Zinc bis[butylbenzoate]
Zinc(II) complexes are known to act as Lewis acid catalysts in various organic reactions. mdpi.com Computational modeling can be instrumental in elucidating the catalytic mechanism of reactions potentially catalyzed by Zinc bis[butylbenzoate]. By calculating the energy profiles of possible reaction pathways, researchers can identify the most likely mechanism, including the structures of transition states and intermediates. This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. For example, computational studies could model the interaction of a substrate with the zinc center and the role of the butylbenzoate ligands in the catalytic cycle.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For zinc benzoate (B1203000) derivatives, Hirshfeld surface analysis has been used to confirm the importance of H-atom contacts in establishing the crystal packing. iucr.org
For Zinc bis[butylbenzoate], a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as:
van der Waals forces: Dominant interactions in the packing of many molecular crystals.
C-H···π interactions: The interaction of C-H bonds with the π-system of the benzoate rings. iucr.org
π-π stacking: Interactions between the aromatic rings of adjacent butylbenzoate ligands. iucr.orgresearchgate.net
The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For instance, in a related trinuclear zinc benzoate complex, the Hirshfeld surface analysis confirmed the role of H-atom contacts in the crystal packing. iucr.org Similarly, in other zinc carboxylate coordination polymers, the influence of noncovalent intermolecular interactions on the crystal packing has been highlighted. rsc.orgrsc.org
Mechanistic Aspects and Catalytic Functions of Zinc Bis Butylbenzoate
Catalytic Activity of Zinc bis[butylbenzoate] in Organic Transformations
Zinc bis[butylbenzoate], as a representative zinc carboxylate, demonstrates significant catalytic activity in a range of organic transformations. This activity stems from the Lewis acidic nature of the zinc(II) center, which allows it to coordinate with and activate various functional groups. The butylbenzoate ligands modulate the steric and electronic properties of the zinc center, influencing its reactivity and selectivity in catalytic processes. The compound serves as a versatile catalyst, particularly in polymerization, transesterification, and as a component in cross-coupling systems.
Zinc-based complexes are widely recognized for their efficacy as catalysts in polymerization reactions, offering less toxic alternatives to traditional catalysts like those based on tin. nih.govmdpi.com Zinc bis[butylbenzoate] and related zinc carboxylates are instrumental in producing biodegradable polyesters through various polymerization mechanisms.
Zinc bis[butylbenzoate] and analogous zinc complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA), ε-caprolactone (ε-CL), and β-butyrolactone (BBL). nih.govnih.gov The generally accepted mechanism for this transformation is the coordination-insertion mechanism. mdpi.comnih.gov
The process is typically initiated by a nucleophile, often an alcohol (ROH), which reacts with the zinc complex. In the presence of an alcohol co-initiator, the zinc benzoate (B1203000) complex first forms a zinc alkoxide species. This active species then coordinates a cyclic monomer. The coordination of the monomer's carbonyl oxygen to the Lewis acidic zinc center renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alkoxide group. This leads to the opening of the cyclic monomer and the formation of a new, elongated polymer chain with a terminal zinc alkoxide. This new alkoxide can then coordinate and attack another monomer, propagating the polymer chain. mdpi.com
The catalytic performance is influenced by the structure of the ligands attached to the zinc center. For instance, zinc benzoate complexes have been shown to be effective catalysts for the copolymerization of cyclohexene (B86901) oxide and carbon dioxide, yielding polycarbonates. epa.gov The reaction proceeds efficiently, demonstrating the versatility of zinc carboxylates in ROP applications beyond simple cyclic esters.
Table 1: Performance of Zinc Complexes in Ring-Opening Polymerization (ROP) of Cyclic Monomers
| Catalyst System | Monomer | Conditions | Resulting Polymer | Reference |
| Zinc bisguanidine complex | rac-Lactide (LA) | Melt polymerization | High molecular weight PLA, high crystallinity | nih.gov |
| (BDI-1)ZnO(i)Pr | β-Butyrolactone (BBL) | Room temperature | Poly(3-hydroxybutyrate) (PHB), living polymerization | nih.gov |
| Thioether-amide Zinc Complexes | rac-β-Butyrolactone | 80 °C, Toluene | Controlled molecular weight PHB, narrow polydispersity | mdpi.com |
| Zinc bis-benzoate complexes | Cyclohexene oxide / CO₂ | Not specified | Poly(cyclohexene carbonate) | epa.gov |
In the polymerization of chiral cyclic monomers like lactide, which exists as L-, D-, and racemic (rac-LA) forms, controlling the stereochemistry of the resulting polymer (polylactide, PLA) is crucial as it dictates the material's physical properties. Zinc complexes, through careful design of the ancillary ligands, can exert significant control over the polymer microstructure.
The stereoselectivity of the polymerization (e.g., producing isotactic, syndiotactic, or heterotactic PLA) is primarily governed by the steric and electronic environment created by the ligands around the zinc center. Chiral ligands can create a chiral pocket around the active site, leading to a preference for the insertion of one enantiomer of the monomer over the other from a racemic mixture (kinetic resolution) or controlling the stereochemistry of the growing polymer chain (stereoselective enchainment). While specific studies on zinc bis[butylbenzoate] are limited, research on related zinc complexes with various N,N- and N,O-donor ligands demonstrates that the steric bulk and geometry of these ligands are key factors in achieving high levels of stereocontrol, leading to polymers with specific tacticities.
Beyond its role as a polymerization catalyst, zinc bis[butylbenzoate] can also function as a nucleating agent in polymer processing. Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous surfaces (nuclei) on which polymer crystals can form. This results in a higher crystallization temperature, faster crystallization rates, and a finer, more uniform spherulitic morphology, which can enhance the mechanical and optical properties of the polymer.
Metal salts of organic acids, particularly aromatic carboxylates, are known to be effective nucleating agents. researchgate.net Group IIB metal carboxylates, including zinc salts, have been noted for their high nucleation efficiency, especially for inducing the β-crystal form in isotactic polypropylene (B1209903) (iPP). researchgate.net The aromatic structure of the benzoate group is considered advantageous for nucleation compared to aliphatic groups. For example, zinc phthalate, a related aromatic zinc carboxylate, has been generated in situ during polypropylene extrusion to act as a highly dispersed β-nucleating agent, significantly improving the polymer's mechanical strength. researchgate.net Similarly, zinc stearate, another zinc carboxylate, is used to improve the dispersion of other nucleating agents and enhance the crystalline properties of polypropylene. nih.govmdpi.com This evidence strongly suggests that zinc bis[butylbenzoate] would serve as an effective nucleating agent, promoting faster and more uniform crystallization in semi-crystalline polymers.
Zinc carboxylates, including zinc bis[butylbenzoate], are effective Lewis acid catalysts for transesterification reactions. mdpi.com This reaction involves the exchange of the alkoxy group of an ester with another alcohol. The catalytic cycle is generally understood to proceed through the coordination of the ester's carbonyl oxygen to the zinc(II) center. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a nucleophilic alcohol.
Mechanistic studies on zinc carboxylate-catalyzed transesterification of triglycerides have explored several pathways:
Classic Lewis Acid Mechanism : The triglyceride's carbonyl group coordinates with the Zn²⁺ ion, activating it for nucleophilic attack by an alcohol like methanol. conicet.gov.arresearchgate.net
Alcohol Coordination Mechanism : An alternative pathway involves the initial coordination of the alcohol to the zinc center, followed by a "carboxylate shift" and subsequent coordination to the ester. This forms a zinc alkoxide-like species which is the active nucleophile. conicet.gov.arresearchgate.net
This catalytic activity is not limited to simple esters; it is also applied in condensation reactions, where the formation of an ester is a key step. The Lewis acidity of the zinc center facilitates the dehydration process inherent in many condensation reactions.
Table 2: Proposed Mechanistic Steps in Zinc Carboxylate-Catalyzed Transesterification
| Step | Description | Key Intermediate | Reference |
| 1. Activation | Coordination of either the ester carbonyl or the alcohol to the Lewis acidic Zn(II) center. | Zinc-substrate complex | conicet.gov.ar |
| 2. Nucleophilic Attack | The coordinated ester is attacked by the alcohol, or the coordinated alcohol (as an alkoxide) attacks the ester. | Tetrahedral intermediate | researchgate.net |
| 3. Elimination & Product Release | The tetrahedral intermediate collapses, eliminating the original alkoxy group and releasing the new ester. | Zinc-product complex | conicet.gov.ar |
| 4. Catalyst Regeneration | The catalyst is regenerated, ready to start a new cycle. | Free Zn(II) carboxylate | researchgate.net |
While not typically a direct catalyst for cross-coupling, zinc compounds are central to the Negishi cross-coupling reaction, which forms carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org Zinc bis[butylbenzoate] and related zinc carboxylates can play a crucial role as precursors for the in situ generation of the necessary organozinc reagents.
A notable example is the palladium-catalyzed decarboxylative Negishi coupling. acs.org In this process, a zinc aryl carboxylate (a species directly related to zinc bis[butylbenzoate]) can undergo zinc-catalyzed decarboxylation to generate an arylzinc reagent in situ. This arylzinc species then participates in the standard Negishi catalytic cycle, which involves three main steps:
Oxidative Addition : The organic halide adds to the low-valent palladium or nickel catalyst.
Transmetalation : The aryl group from the in situ-generated arylzinc reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalyst.
Furthermore, zinc(II) salts like zinc bromide or zinc chloride, which can be formed during such reactions, can act as Lewis acids that influence the catalytic cycle, for instance, by interacting with the primary transition metal catalyst (e.g., nickel or palladium). springernature.comresearchgate.net Therefore, while zinc bis[butylbenzoate] may not be the primary catalyst, it or its derivatives can be essential components in the reaction mixture, enabling the formation of the active nucleophilic species required for the cross-coupling to proceed.
Other Acid-Base Catalyzed Transformations
Zinc bis[butylbenzoate], as a representative of zinc carboxylates, functions as a versatile Lewis acid catalyst in a variety of organic transformations beyond simple esterifications. Its catalytic activity stems from the ability of the zinc(II) center to coordinate with and activate substrates containing electron-rich atoms like oxygen or nitrogen.
One significant area of application is in the cycloisomerization of alkynyl derivatives. Zinc complexes have been shown to catalyze the intramolecular hydroalkoxylation of alkynols and hydrocarboxylation of alkynoic acids. nih.gov In these reactions, the zinc center is proposed to activate the hydroxyl or carboxyl group of the substrate, facilitating the nucleophilic attack on the alkyne. This leads to the formation of cyclic ethers or lactones, which are important structural motifs in many natural and bioactive products. nih.gov The mechanism often involves the formation of a metal-alkoxide or metal-carboxylate intermediate. nih.gov
Another class of transformations includes amide cleavage and alcoholysis. Zinc acetate (B1210297), a closely related compound, has demonstrated catalytic activity in the nonsolvolytic alcoholysis of primary amides under mild, neutral conditions. acs.orgresearchgate.net This reaction is biomimetic, mimicking the function of metallo-exopeptidases. acs.orgresearchgate.net The catalytic cycle involves the zinc ion coordinating to both the amide's carbonyl oxygen and a directing group on the amide, activating the carbonyl for nucleophilic attack by an alcohol. researchgate.net The acetate (or by extension, butylbenzoate) ligand can further assist in the process by acting as a proton shuttle. researchgate.net
Furthermore, zinc carboxylates are integral to sulfur vulcanization processes in the rubber industry. Complexes such as bis(mercaptobenzothiazolato)zinc(II) (ZMBT), which share features with zinc bis[butylbenzoate], catalyze the formation of crosslinks. researchgate.net The mechanism involves the zinc complex facilitating disproportionation reactions of crosslink precursors, leading to the formation of disulfidic crosslinks that give rubber its desired elasticity. researchgate.net
Mechanistic Elucidation of Zinc bis[butylbenzoate]-Catalyzed Processes
Understanding the precise mechanism of catalysis by zinc bis[butylbenzoate] is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the true active species, studying the reaction kinetics, and observing catalytic intermediates.
The catalytic activity of zinc bis[butylbenzoate] is profoundly influenced by its structure in solution, which can be complex. Zinc carboxylates are not simple monomeric species; they can exist in equilibrium between several forms, including linear polymers, mononuclear solvated species like Zn(O₂CR)₂(L)₂, and tetranuclear oxo-clusters such as Zn₄O(O₂CR)₆. nih.gov The specific form that predominates and acts as the active catalyst depends on factors like the solvent, temperature, and the electronic properties of the benzoate ligand. nih.gov
Active Species : For Lewis acid-catalyzed reactions such as the formation of oxazolines from esters and amino alcohols, it has been shown that different zinc benzoate species exhibit varying activity. For instance, a well-defined Zn₄O(O₂CCF₃)₆ cluster was found to be a more active catalyst than the polymeric form, Zn(O₂CCF₃)₂(H₂O)ₓ. nih.gov This suggests that for certain reactions, a multinuclear zinc cluster may be the more potent catalytic species, potentially through cooperative effects between metal centers. nih.gov However, structural studies of reaction intermediates also suggest that a mononuclear pathway cannot be discounted in all cases. nih.gov
Ligand Exchange : The lability of the carboxylate ligands is a key feature of the catalytic cycle. The butylbenzoate ligands can readily exchange or shift their coordination mode (e.g., from bidentate κ²-coordination to monodentate κ¹-coordination). nih.gov This dynamic behavior is essential for catalysis, as it opens up coordination sites on the zinc center, allowing the substrate to bind and become activated. nih.gov Studies on zinc complexes with other ligands have confirmed the kinetic lability of ligands in their solutions, which is a prerequisite for catalytic activity. researchgate.net The exchange allows the substrate to enter the zinc coordination sphere, undergo transformation, and for the product to be released, regenerating the catalyst.
Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining step and the involvement of different species in the catalytic cycle. For zinc-catalyzed processes, such as the ring-opening polymerization of cyclic esters, detailed kinetic experiments have been performed on analogous systems. nih.gov
These studies typically involve monitoring the reaction progress over time under various concentrations of the catalyst, monomer (substrate), and any initiators. The data obtained are used to determine the reaction order with respect to each component, which helps in formulating a rate law. For example, in the polymerization of ε-caprolactone catalyzed by certain zinc complexes, kinetic data support a mechanism involving equilibria between mononuclear and dinuclear forms of the catalyst. nih.gov
A hypothetical rate law for a reaction catalyzed by Zinc bis[butylbenzoate] might take the form:
Rate = k[Catalyst]ˣ[Substrate]ʸ
Where 'x' and 'y' are the reaction orders determined experimentally. The values of x and y provide clues about the number of catalyst and substrate molecules involved in the rate-determining step. For instance, an unusual two-step kinetic plot was observed in the ring-opening polymerization of rac-lactide by heterobimetallic Zn/Mg and Zn/Ca catalysts, suggesting a preference for one stereoisomer in the initial phase of the reaction. ed.ac.uk
| Parameter | Description | Typical Finding in Zinc Catalysis |
| Reaction Order in Catalyst | Determines how the reaction rate depends on the catalyst concentration. | Often first-order, but can be fractional or complex if catalyst aggregation/speciation is involved. nih.gov |
| Reaction Order in Substrate | Determines how the reaction rate depends on the substrate concentration. | Typically first-order, indicating one substrate molecule in the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur, determined from the temperature dependence of the rate constant. | Provides insight into the energy barrier of the rate-limiting step. |
This is an interactive table based on general findings for zinc-catalyzed reactions.
Direct observation of catalytic intermediates is a powerful tool for confirming mechanistic proposals. In situ Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for this purpose, as it allows for the monitoring of a reaction mixture under actual catalytic conditions without the need for sampling. wiley.comirdg.org
By tracking changes in the vibrational spectra of the reactants, catalyst, and products over time, one can identify transient species that act as intermediates. For example, in catalysis, the coordination of a substrate's carbonyl group to the zinc Lewis acid center results in a characteristic shift of the C=O stretching frequency to a lower wavenumber in the IR spectrum. nih.gov This shift provides direct evidence of substrate activation.
In a study of Zn(OAc)₂-catalyzed amide cleavage, quantitative online IR monitoring was used to follow the reaction progress by tracking the disappearance of the amide band. researchgate.net This technique can provide real-time kinetic data and help identify key intermediates. The application of in situ and operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) is also becoming increasingly important for studying heterogeneous catalytic reactions, providing reliable data that reflect realistic reaction conditions. wiley.comrsc.org
| Spectroscopic Change | Mechanistic Implication |
| Shift in C=O stretch of substrate | Coordination of the carbonyl group to the zinc center, indicating Lewis acid activation. |
| Appearance of new transient bands | Formation of a catalytic intermediate, such as a zinc-alkoxide or a tetrahedral intermediate. |
| Changes in catalyst bands (e.g., carboxylate stretches) | Alteration of the catalyst's coordination environment or ligand exchange during the catalytic cycle. |
This is an interactive table illustrating the utility of in-situ FT-IR in mechanistic studies.
Coordination Chemistry Dynamics in Catalytic Cycles
The catalytic cycle of zinc bis[butylbenzoate] is intrinsically linked to the dynamic changes in the coordination geometry and number of the zinc(II) ion. Zinc is known for its flexible coordination environment, readily adopting tetrahedral, trigonal bipyramidal, and octahedral geometries, which allows it to accommodate substrates and facilitate transformations. nih.gov
The catalytic cycle typically begins with the coordination of the substrate to the zinc center. This step often involves the displacement or rearrangement of one of the butylbenzoate ligands (e.g., a κ² to κ¹ shift) to create a vacant coordination site. nih.gov Theoretical investigations of zinc-catalyzed oxidation reactions suggest that the reaction can proceed through different pathways, such as inner-sphere or intermediate-sphere mechanisms, each involving distinct coordination environments. rsc.org
For instance, in an inner-sphere mechanism, the substrate binds directly to the zinc ion. In contrast, an intermediate-sphere mechanism might involve hydrogen bonding between the substrate and a zinc-bound ligand without direct coordination to the metal itself. rsc.org Density functional theory (DFT) studies have shown that for the oxidation of alcohols, an intermediate sphere mechanism is often preferred. rsc.org
Throughout the catalytic cycle, the zinc center acts as a template, bringing reactants together in the correct orientation and stabilizing transition states. The coordination of the substrate to the Lewis acidic zinc center polarizes key bonds, making them more susceptible to nucleophilic attack. After the chemical transformation is complete, the product dissociates, and the catalyst is regenerated to its initial coordination state, ready to start a new cycle. The dynamic coordination of cations has been shown to be critical for catalytic activity and selectivity in other zinc-containing catalysts, such as zinc-chromium oxides. researchgate.net
Applications of Zinc Bis Butylbenzoate in Advanced Materials Science and Engineering
Role as Polymer Additives and Modifiers
Zinc bis[butylbenzoate] serves as a multifunctional additive in polymer systems, primarily enhancing their processing and performance characteristics. Its efficacy stems from the interplay between the metallic core and the organic ligands, which can interact with polymer chains on a molecular level.
In the realm of semi-crystalline polymers like polyolefins, the control of crystallization is paramount to achieving desired mechanical and optical properties. Zinc bis[butylbenzoate], as a metal carboxylate, can function as a nucleating agent, accelerating the rate of crystallization and influencing the final crystalline morphology.
The mechanism of nucleation by agents such as zinc carboxylates involves providing heterogeneous sites for the initiation of crystal growth. As the polymer melt cools, the finely dispersed particles of the nucleating agent act as templates, reducing the energy barrier for nucleation and allowing crystals to form at higher temperatures and at a faster rate. This results in a larger number of smaller spherulites, which can lead to improved clarity, stiffness, and a shorter molding cycle time.
While direct research on Zinc bis[butylbenzoate] is limited, studies on analogous compounds such as zinc tetrahydrophthalate have demonstrated significant effects on the crystallization of isotactic polypropylene (B1209903) (iPP). The addition of zinc tetrahydrophthalate was shown to be highly effective in inducing the formation of the β-crystal form of iPP, which is known for its enhanced impact strength and toughness. researchgate.netresearchgate.net The nucleating agent accelerates crystallization by increasing the nucleation density rather than the crystal growth rate. researchgate.netresearchgate.net
Table 1: Effect of an Analogous Zinc Carboxylate Nucleating Agent (Zinc Tetrahydrophthalate) on the Crystallization of Isotactic Polypropylene (iPP)
| Property | Neat iPP | iPP + 0.10% Zinc Tetrahydrophthalate |
|---|---|---|
| Crystallization Peak Temperature (°C) | Lower | Higher |
| Relative Content of β-crystal (Kβ) | Low | 0.972 researchgate.netresearchgate.net |
| Spherulite Size | Large | Smaller |
| Impact Strength | Standard | Significantly Increased researchgate.netresearchgate.net |
Data based on studies of zinc tetrahydrophthalate as an analogue.
The manufacturing of polymer products often involves complex processing steps where melt flow behavior is critical. Additives that can improve the processability of polymers are known as processing aids. These materials can reduce melt viscosity, decrease friction between the polymer and processing equipment, and mitigate issues like melt fracture. researchgate.net
Zinc carboxylates, such as Zinc bis[butylbenzoate], can function as internal lubricants in polymer melts. The long alkyl chains of the benzoate (B1203000) ligands can reduce the intermolecular friction between polymer chains, allowing them to slide past each other more easily. nih.gov This can lead to a reduction in the energy required for processing and can enable higher production rates.
In polymer blends, which are mixtures of two or more polymers, compatibility between the components is often a challenge. Incompatibility can lead to poor phase morphology and inferior mechanical properties. Zinc bis[butylbenzoate] can potentially act as a compatibility enhancer by locating at the interface between the different polymer phases. The zinc core may have an affinity for one polymer while the organic ligands interact favorably with the other, thus improving interfacial adhesion and leading to a more stable and finely dispersed blend.
For instance, zinc stearate, another zinc carboxylate, has been shown to improve the dispersion of other additives within a polypropylene matrix and exert a lubricating effect, leading to enhanced crystalline and mechanical properties. nih.govrsc.orgresearchgate.net
Precursor in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.
The synthesis of these materials involves the self-assembly of metal-containing nodes and organic linkers. Zinc bis[butylbenzoate] is a suitable precursor for the synthesis of zinc-based MOFs and coordination polymers. In this context, the Zinc bis[butylbenzoate] can either provide the zinc nodes, with the butylbenzoate ligands being replaced by other linkers during the synthesis, or the butylbenzoate itself can act as the organic linker.
The general synthesis of zinc-based MOFs often involves solvothermal methods, where a zinc salt (like zinc nitrate) and an organic linker are dissolved in a solvent and heated in a sealed vessel. researchgate.neturfu.rumdpi.comnih.gov By using Zinc bis[butylbenzoate] as the zinc source, it may be possible to influence the resulting MOF structure due to the specific nature of the benzoate ligand.
Table 2: General Parameters for the Synthesis of Zinc-Based MOFs
| Parameter | Description |
|---|---|
| Zinc Source | Zinc salts such as Zinc Nitrate, Zinc Acetate (B1210297), or potentially Zinc bis[butylbenzoate] |
| Organic Linker | Carboxylic acids (e.g., terephthalic acid, trimesic acid), azoles |
| Solvent | Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol (B145695), Water |
| Temperature | Typically between 80°C and 150°C |
The structure of the resulting MOF or coordination polymer is dictated by the coordination geometry of the zinc ion and the connectivity of the organic linker. The d¹⁰ electronic configuration of Zn(II) allows for flexible coordination geometries, leading to a wide variety of possible network structures. nih.gov
Advanced Coatings and Functional Surface Modifications Utilizing Zinc bis[butylbenzoate]
Functional coatings are thin layers applied to surfaces to impart specific properties such as corrosion resistance, hydrophobicity, or antimicrobial activity. Zinc compounds are widely used in protective coatings. For example, zinc-rich primers provide sacrificial cathodic protection to steel substrates. youtube.com
Zinc bis[butylbenzoate] has the potential to be used in advanced coatings in several ways. The presence of the zinc can contribute to anti-corrosive properties. When formulated into a coating, the zinc can act as a corrosion inhibitor. unlp.edu.arresearchgate.net Furthermore, the butylbenzoate ligands can be tailored to provide specific surface properties. The long butyl groups can impart hydrophobicity to a surface, leading to water-repellent and self-cleaning coatings. aculon.comresearchgate.netmdpi.comgoogle.comresearchgate.net
The modification of surfaces with a thin layer of Zinc bis[butylbenzoate] could be achieved through various deposition techniques. This surface modification could be used to alter the surface energy of a substrate, making it more or less wettable to different liquids. Such functionalized surfaces are of interest for applications ranging from anti-fouling coatings for marine applications to easy-to-clean surfaces for household goods.
Development of Hybrid Materials and Nanocomposites Incorporating Zinc bis[butylbenzoate]
Hybrid materials and nanocomposites are materials that combine two or more distinct components, typically on the nanometer scale, to achieve properties that are not attainable by the individual components alone. researchgate.netrsc.orgrsc.orgnih.gov
Zinc bis[butylbenzoate] can be incorporated into hybrid materials and nanocomposites in several ways. It can be used as a precursor for the in-situ formation of zinc oxide (ZnO) nanoparticles within a polymer matrix. By thermally decomposing the Zinc bis[butylbenzoate] during polymer processing, finely dispersed ZnO nanoparticles can be generated. These nanoparticles can enhance the mechanical, thermal, and UV-stabilizing properties of the polymer.
Another approach is to use Zinc bis[butylbenzoate] as a surface modifier for inorganic fillers, such as clays or silica, before they are incorporated into a polymer matrix. rsc.orgresearchgate.net The butylbenzoate ligands can improve the compatibility between the hydrophilic filler and the hydrophobic polymer, leading to better dispersion and enhanced reinforcement.
The creation of these advanced materials opens up possibilities for new applications in areas such as high-performance packaging, automotive components, and biomedical devices.
Environmental Footprint and Green Chemical Engineering Considerations for Zinc Bis Butylbenzoate
Design of Sustainable Synthetic Routes for Zinc bis[butylbenzoate]
The traditional synthesis of metal carboxylates often involves multi-step processes that may utilize organic solvents and produce significant waste. Green chemical engineering aims to develop alternative routes that are more efficient, use less hazardous materials, and minimize environmental impact.
One promising green approach is mechanochemistry , which involves solvent-free reactions conducted by grinding solid reactants together. This method has been successfully applied to the synthesis of other metal carboxylates, such as ruthenium benzoate (B1203000), demonstrating high yields in short reaction times without the need for solvents. mdpi.com Applying this to Zinc bis[butylbenzoate] would involve grinding a zinc precursor, such as zinc oxide or zinc acetate (B1210297), with p-tert-butylbenzoic acid. This approach significantly reduces the environmental factor (E-factor), a key green chemistry metric that quantifies waste generation.
Another sustainable strategy involves the use of bio-derived feedstocks and eco-friendly solvents. The butylbenzoate ligand could potentially be derived from renewable biomass sources through catalytic routes. rsc.org The synthesis could be performed in greener solvents like water or ethanol (B145695), replacing hazardous organic solvents. One-pot synthesis methods, where an organometallic zinc compound is decomposed in the presence of a stoichiometric excess of the carboxylic acid, can also streamline the process, forming the final product in situ without complex purification steps. google.comgoogle.com
The following table compares a conventional synthesis route with potential sustainable alternatives.
| Parameter | Conventional Route (e.g., Salt Metathesis) | Proposed Green Route 1 (Mechanochemistry) | Proposed Green Route 2 (Bio-based/Aqueous) |
|---|---|---|---|
| Starting Materials | Zinc Chloride, Sodium p-tert-butylbenzoate | Zinc Oxide, p-tert-butylbenzoic acid | Zinc Acetate, Bio-derived p-tert-butylbenzoic acid |
| Solvent | Organic Solvents (e.g., Toluene, Heptane) | None (Solvent-free) | Water or Ethanol |
| Energy Input | Heating/Reflux | Mechanical Grinding (Low energy) | Mild Heating |
| Byproducts | Sodium Chloride (Salt Waste) | Water | Acetic Acid (Biodegradable) |
| Green Chemistry Principles | - Low Atom Economy
| - Waste Prevention
| - Use of Renewable Feedstocks
|
Chemical Degradation Pathways of Zinc bis[butylbenzoate] in Environmental Matrices
Once released into the environment, Zinc bis[butylbenzoate] can undergo degradation through various chemical processes, primarily photodegradation and hydrolysis. The environmental fate is determined by the stability of the zinc-carboxylate bond and the subsequent transformation of its constituent parts.
Zinc bis[butylbenzoate] is used in plastics to protect against degradation from ultraviolet (UV) radiation. lookchem.com This suggests a degree of inherent stability to UV light. However, prolonged exposure, especially in environmental matrices, will likely lead to degradation. A plausible pathway involves the initial cleavage of the zinc-carboxylate bond, potentially leading to the formation of zinc oxide (ZnO) and the butylbenzoate radical.
The resulting zinc oxide is a well-known photocatalyst. nih.gov Under UV irradiation (such as from sunlight), ZnO generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH). arabjchem.orgresearchgate.net These powerful oxidizing agents can then attack the organic butylbenzoate portion, leading to its mineralization. The degradation of the aromatic ring can proceed through hydroxylation to form intermediates like catechol, eventually breaking down into carbon dioxide and water. wikipedia.orgethz.chnih.gov
The potential products from the complete and partial photodegradation are listed below.
| Original Compound | Primary Degradation Step | Initial Products | Secondary Degradation (ROS Attack) | Final Mineralization Products |
| Zinc bis[butylbenzoate] | UV-induced bond cleavage | Zinc Oxide (ZnO), Butylbenzoic acid/radicals | Hydroxylated aromatic intermediates, Aliphatic acids | Carbon Dioxide (CO₂), Water (H₂O), Zinc ions (Zn²⁺) |
In aqueous environments, the primary degradation pathway for Zinc bis[butylbenzoate] is expected to be hydrolysis. The ionic character of the zinc-carboxylate bond makes it susceptible to cleavage by water molecules. This reaction would release the p-tert-butylbenzoate anion and the zinc cation (Zn²⁺). industrialchemicals.gov.au
The fate of the products depends on environmental conditions such as pH. The zinc ion (Zn²⁺) may remain dissolved in acidic waters or precipitate as zinc hydroxide [Zn(OH)₂] in neutral to alkaline conditions. sciencelearn.org.nz Zinc itself does not degrade but can adsorb to soil and sediment. cdc.gov The butylbenzoate anion will participate in the environmental degradation pathways common to benzoates, which can be metabolized by various microorganisms both aerobically and anaerobically. science.govresearchgate.net
Strategies for Recycling and Reusing Zinc bis[butylbenzoate] in Industrial Processes
Developing strategies for the recycling and reuse of Zinc bis[butylbenzoate] is crucial for minimizing waste and conserving resources. Since it is often used as a stabilizer or catalyst in polymers, its recovery is linked to the chemical recycling of the host polymer.
Zinc-based catalysts, such as zinc acetate, have been effectively used in the chemical recycling of polymers like poly(lactide) (PLA) and poly(ε-caprolactone) (PCL). d-nb.infod-nb.infonih.govresearchgate.net These processes use methanolysis or glycolysis to depolymerize the polymer back into its constituent monomers. The zinc catalyst can then be recovered from the reaction mixture by distillation or precipitation and potentially reused.
A similar closed-loop strategy could be applied to PVC or other polymers containing Zinc bis[butylbenzoate]. The process would involve:
Selective Dissolution/Depolymerization: Using a suitable solvent or chemical process (e.g., methanolysis) to break down the polymer matrix, releasing the stabilizer.
Catalyst/Stabilizer Separation: Isolating the zinc compound from the monomer/oligomer mixture and other additives. This could be achieved through filtration if the compound is insoluble, or by precipitation and separation.
Zinc Recovery and Regeneration: The recovered zinc, likely in the form of a simple salt or oxide, can be purified. agir.romdpi.com This recovered zinc serves as a secondary raw material.
Re-synthesis: The purified zinc precursor can be used to re-synthesize high-purity Zinc bis[butylbenzoate] for use in new polymer production.
This approach aligns with the principles of a circular economy, where waste from one industrial process becomes a valuable feedstock for another, reducing the need for virgin materials and minimizing the environmental burden of waste disposal. zinc.orgresearchgate.net
Future Research Directions and Emerging Paradigms for Zinc Bis Butylbenzoate
Rational Design of Derivatives with Tailored Coordination Environments and Reactivity
Key strategies for the rational design of novel derivatives will include:
Ligand Modification: Altering the substitution pattern on the benzoate (B1203000) ring is a primary strategy. This includes changing the position of the butyl group (ortho, meta, para) or introducing other functional groups with varying electron-donating or electron-withdrawing properties. These modifications can directly impact the electron density at the zinc center, modulating its catalytic activity. nih.govnih.gov
Ancillary Ligands: The introduction of secondary, or ancillary, ligands can create mixed-ligand complexes with unique geometries and reactivities. Nitrogen-based heterocyclic ligands, for example, can be used to create more complex three-dimensional structures, influencing not only catalytic behavior but also the potential for forming advanced materials like coordination polymers. nih.govnih.gov
Control of Nuclearity: Zinc carboxylates can exist as monomers, dimers, or larger polynuclear clusters. nih.gov Developing synthetic protocols to control this nuclearity is a critical goal. The spatial arrangement of multiple zinc centers can lead to cooperative catalytic effects, enabling transformations not possible with single-atom sites.
These design principles allow for the creation of a library of zinc bis[butylbenzoate] derivatives, each tailored for a specific function.
Table 1: Potential Effects of Ligand Modification on Zinc bis[butylbenzoate] Properties
| Modification Strategy | Structural Change | Predicted Effect on Reactivity/Properties | Potential Application |
|---|---|---|---|
| Varying butyl group position (o, m, p) | Alters steric hindrance around the Zn center | Modulates substrate access and selectivity | Fine-tuning selectivity in catalysis |
| Adding electron-donating groups (-OCH₃, -NH₂) | Increases electron density on Zn | Enhances nucleophilicity, potentially altering catalytic pathways | Catalysis of reactions requiring electron-rich centers |
| Adding electron-withdrawing groups (-NO₂, -CF₃) | Decreases electron density on Zn | Increases Lewis acidity | Enhanced Lewis acid catalysis |
Exploration of Novel Catalytic Transformations Beyond Established Applications
While zinc carboxylates are known catalysts for specific reactions such as polyurethane formation and ring-opening polymerization of lactones, a significant opportunity lies in exploring their activity in a broader range of organic transformations. nih.gov The Lewis acidic nature of the zinc center makes it a promising candidate for various reactions that are currently reliant on more expensive or toxic metals. nih.govmdpi.com
Future catalytic explorations should focus on:
Polymerization Reactions: Beyond ε-caprolactone, zinc bis[butylbenzoate] derivatives could be investigated as catalysts for the polymerization of other cyclic esters and monomers, potentially offering control over polymer molecular weight and stereochemistry. nih.gov
Carbon-Carbon Bond Formation: The Lewis acidity of the zinc center can be harnessed to activate substrates in reactions like Knoevenagel condensations and Friedel-Crafts acylations, which are fundamental transformations in organic synthesis. researchgate.net
CO₂ Utilization: Heterogeneous zinc dicarboxylate systems have been studied for the copolymerization of epoxides and carbon dioxide. acs.org Designing soluble or supported versions of zinc bis[butylbenzoate] for similar CO₂ fixation reactions represents a significant frontier in green chemistry.
Photocatalysis: As components in coordination polymers, zinc carboxylates can contribute to the development of materials for the photocatalytic degradation of organic pollutants in wastewater. nih.govnih.gov
The versatility of zinc-based catalysts is a key advantage, offering a balance of reactivity, stability, and lower toxicity compared to many other transition metal catalysts. samipubco.com
Table 2: Established vs. Potential Novel Catalytic Applications
| Catalytic Area | Established Applications | Potential Future Applications |
|---|---|---|
| Polymerization | Ring-opening polymerization of ε-caprolactone. nih.gov | Polymerization of other cyclic esters, biodegradable polymers. |
| Lewis Acid Catalysis | Glycosylation reactions. | Knoevenagel condensation, Friedel-Crafts acylation. researchgate.net |
| Green Chemistry | General catalysis. | Copolymerization of CO₂ and epoxides. acs.org |
| Environmental | Not widely established. | Photocatalytic degradation of organic dyes and pollutants. nih.gov |
Integration into Smart Materials and Responsive Systems
The integration of zinc bis[butylbenzoate] into "smart" materials that respond to external stimuli is a highly promising research avenue. By using the compound as a structural building block, it is possible to create coordination polymers (CPs) and metal-organic frameworks (MOFs) with dynamic properties. nih.govmdpi.comscirp.org These materials can be designed to change their physical or chemical properties, such as color or fluorescence, in response to specific analytes or environmental changes. encyclopedia.pubmdpi.com
Emerging paradigms in this area include:
Fluorescent Sensors: Zinc-based MOFs and CPs often exhibit strong luminescence. The interaction of an analyte with the framework can quench or enhance this fluorescence, providing a sensitive detection mechanism. scirp.orgacs.orgmdpi.com Derivatives of zinc bis[butylbenzoate] could be used to create sensors for detecting metal ions (e.g., Fe³⁺), anions, or small organic molecules in solution. mdpi.com
Stimuli-Responsive Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules. The framework can be designed to be sensitive to pH, releasing its payload in the acidic environment of tumor cells, for instance. nih.gov
Chromic Materials: Materials that change color in response to stimuli like temperature (thermochromism) or solvents (solvatochromism) can be developed. The flexible coordination geometry of the zinc(II) ion is particularly suited for creating such dynamic structures. mdpi.com
The butyl groups on the benzoate ligand can also be exploited to tune the hydrophobicity and processability of these materials, making them more suitable for device integration.
Advanced In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of how zinc bis[butylbenzoate] functions as a catalyst or participates in material formation requires advanced analytical techniques that can monitor these processes under actual operating conditions. In situ and operando spectroscopy are powerful tools for elucidating reaction mechanisms, identifying transient intermediates, and observing the dynamic nature of the catalyst. researchgate.netacs.org
Future research will increasingly rely on:
Fourier-Transform Infrared (FTIR) Spectroscopy: Operando FTIR can track changes in the vibrational modes of the carboxylate group as it interacts with substrates during a catalytic cycle. This has been used effectively to study the evolution of zinc carboxylate species in complex systems. acs.orgresearchgate.netrsc.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS): This technique provides detailed information about the oxidation state and local coordination environment of the zinc atoms. In situ XAS is invaluable for observing changes in bond distances and coordination numbers as the catalyst interacts with reactants. chemcatbio.org
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy can provide insights into the catalyst structure and the formation of reaction intermediates, particularly in aqueous solutions. researchgate.net
By combining these techniques, researchers can build a comprehensive, real-time picture of the chemical transformations, moving beyond static characterization to a dynamic understanding of reactivity. researchgate.netacs.org
Table 3: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Information Provided | Application to Zinc bis[butylbenzoate] Research |
|---|---|---|
| Operando FTIR | Changes in ligand binding modes and functional groups. mdpi.com | Monitoring catalyst-substrate interactions and surface species. |
| In Situ XAS | Oxidation state, coordination number, bond distances of Zn. chemcatbio.org | Elucidating the structure of the active catalytic site during reaction. |
| In Situ Raman | Vibrational information on catalyst structure and intermediates. researchgate.net | Identifying reaction intermediates and catalyst deactivation pathways. |
Computational and Machine Learning Approaches for Predictive Synthesis and Performance Tuning
The complexity of designing new catalysts and materials can be significantly mitigated through the use of computational modeling and machine learning (ML). These approaches can accelerate the discovery process by predicting the properties of hypothetical molecules and optimizing reaction conditions, thereby reducing the need for extensive trial-and-error experimentation.
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and reaction mechanisms of zinc complexes. nih.gov Researchers can use DFT to predict the geometries of zinc bis[butylbenzoate] derivatives, calculate the energy barriers for catalytic reactions, and understand how modifications to the ligand structure influence reactivity. researchgate.netacs.orgnih.gov
Machine Learning (ML): ML models can be trained on existing experimental data to predict the performance of new catalysts. chemistryviews.org For instance, a model could be developed to predict the yield of a reaction based on the structure of the zinc bis[butylbenzoate] derivative and the reaction conditions. digitellinc.com This predictive capability allows for the rapid in silico screening of large numbers of potential catalysts to identify the most promising candidates for synthesis. nih.govcolab.ws
The synergy between DFT, which provides a deep mechanistic understanding of a small number of systems, and ML, which can learn from large datasets to make rapid predictions, represents a new paradigm in materials and catalyst design. nih.gov This integrated approach will be crucial for unlocking the full potential of zinc bis[butylbenzoate] and its derivatives in a timely and efficient manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Zinc bis[butylbenzoate], and how can its purity and structural identity be validated experimentally?
- Methodological Answer : Synthesis typically involves reacting zinc salts (e.g., Zn(OCOCF₃)₂) with butylbenzoate ligands in stoichiometric ratios under inert atmospheres. Characterization requires a combination of techniques:
- X-ray crystallography for structural confirmation (e.g., octahedral coordination geometry observed in analogous zinc complexes) .
- NMR spectroscopy (¹H/¹³C) to verify ligand binding and absence of free ligands.
- Elemental analysis to confirm stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .
Q. How can researchers ensure the stability of Zinc bis[butylbenzoate] during storage and reuse in catalytic applications?
- Methodological Answer : Stability testing should include:
- Long-term ambient storage trials (e.g., monitoring catalytic activity over 9+ months under air, as seen in bis(imidazole)-zinc analogs) .
- Recycling experiments : Assess activity retention after multiple cycles (e.g., centrifugation/recovery from reaction mixtures). Note that ligand leaching or oxidation may require supplementary ligand addition or anaerobic handling .
- Spectroscopic tracking : Use FT-IR or UV-Vis to detect structural degradation (e.g., ligand dissociation or zinc oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic selectivity of Zinc bis[butylbenzoate] in transesterification reactions, particularly with sterically hindered alcohols?
- Methodological Answer : To probe selectivity:
- Kinetic studies : Compare reaction rates for primary vs. secondary/tertiary alcohols. Use Hammett plots or isotopic labeling (e.g., ¹⁸O) to identify rate-determining steps .
- Computational modeling : Employ DFT calculations to map transition states and steric/electronic effects of the butylbenzoate ligand. For example, bulky ligands may favor less hindered substrates .
- In-situ spectroscopy : Monitor reaction intermediates via Raman or NMR to detect zinc-alkoxide species formation, which may dictate substrate binding .
Q. How can researchers resolve discrepancies in reported catalytic activity data for Zinc bis[butylbenzoate] across different studies?
- Methodological Answer :
- Standardize reaction conditions : Control variables such as substrate purity, solvent water content, and catalyst loading ratios. For example, trace water may hydrolyze esters, altering apparent activity .
- Cross-validate characterization : Ensure consistent use of analytical techniques (e.g., same NMR referencing or crystallographic resolution) .
- Statistical analysis : Apply error-propagation models to activity measurements and report uncertainties (e.g., ±5% for triplicate runs) .
Q. What strategies enable chemoselective transesterification using Zinc bis[butylbenzoate], particularly in substrates with unprotected functional groups (e.g., amino alcohols)?
- Methodological Answer :
- Ligand tuning : Modify butylbenzoate substituents to modulate Lewis acidity. Electron-withdrawing groups may enhance zinc’s electrophilicity for selective acyl transfer .
- Protection/deprotection assays : Compare reactions with/without protecting groups on amino alcohols. Use ¹H NMR to track undesired side reactions (e.g., N-acylation) .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates, while non-polar solvents (toluene) could favor ester activation .
Data Presentation and Reproducibility Guidelines
- Synthesis Protocols : Include full details in Supporting Information (SI), e.g., molar ratios, reaction times, and spectral peaks .
- Catalytic Data Tables : Report TOF, yield, and enantiomeric excess (if applicable) with standard deviations. Example:
| Substrate | Yield (%) ± SD | TOF (h⁻¹) | Selectivity (A:B) |
|---|---|---|---|
| Primary Alcohol | 92 ± 3 | 450 | >99:1 |
| Tertiary Alcohol | 68 ± 5 | 210 | 85:15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
